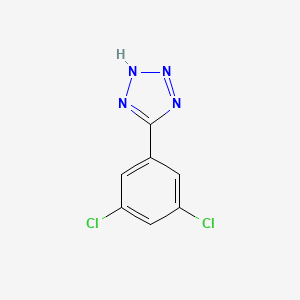

5-(3,5-Dichlorophenyl)-1H-tetrazole

Description

The exact mass of the compound this compound is 213.9813015 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYMSAGOTYBIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293365 | |

| Record name | 5-(3,5-Dichlorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92712-49-7 | |

| Record name | 5-(3,5-Dichlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92712-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,5-Dichlorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements in the Preparation of 5 3,5 Dichlorophenyl 1h Tetrazole

Established Synthetic Routes to 5-Substituted Tetrazoles Applicable to 5-(3,5-Dichlorophenyl)-1H-tetrazole

The construction of the tetrazole ring can be achieved through several reliable synthetic strategies. These methods are broadly applicable to a range of substituted nitriles, including 3,5-dichlorobenzonitrile (B1202942), the key precursor for this compound.

Cycloaddition Reactions of Nitriles with Azides

The most prevalent and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govnih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov

Historically, this reaction was often carried out using hydrazoic acid, which is highly toxic and explosive. thieme-connect.com To mitigate these risks, modern protocols frequently employ safer azide sources like sodium azide in combination with a Lewis acid catalyst or an ammonium (B1175870) salt. nih.govthieme-connect.com For the synthesis of this compound, this would involve reacting 3,5-dichlorobenzonitrile with sodium azide. The reaction is typically facilitated by a catalyst, such as zinc salts (e.g., ZnBr₂ or Zn(OAc)₂·2H₂O), which activate the nitrile towards nucleophilic attack by the azide. growingscience.comorganic-chemistry.org The use of zinc salts in water has been shown to be an effective and safer alternative to traditional methods. organic-chemistry.org

The general scheme for this reaction is as follows:

3,5-Dichlorobenzonitrile + NaN₃ --(Catalyst/Solvent)--> this compoundThis method's popularity stems from its operational simplicity and the ready availability of the starting materials.

Transformations Involving Orthoesters and Amines

Another established route to tetrazoles involves the reaction of primary amines with triethyl orthoformate and sodium azide. researchgate.netnih.gov This method is particularly useful for synthesizing 1-substituted tetrazoles. To apply this to the target compound, one would start with 3,5-dichloroaniline. The aniline (B41778) is reacted with triethyl orthoformate and sodium azide in a suitable solvent, often acetic acid, under reflux conditions. nih.gov This one-pot procedure leads to the formation of the corresponding 1-aryl-1H-tetrazole.

The reaction sequence can be represented as:

3,5-Dichloroaniline + HC(OEt)₃ + NaN₃ --(Acetic Acid, Reflux)--> 1-(3,5-Dichlorophenyl)-1H-tetrazoleWhile this method directly yields a 1-substituted tetrazole, it is a valuable pathway in the broader context of tetrazole synthesis.

Multicomponent Reactions Leading to Tetrazole Formation

Multicomponent reactions (MCRs) offer an efficient and convergent approach to complex molecules by combining three or more reactants in a single step. rsc.orgnih.gov Several MCRs have been developed for the synthesis of 5-substituted-1H-tetrazoles. rsc.orgnih.gov A common MCR strategy involves the reaction of an aldehyde, hydroxylamine, and sodium azide. rsc.org In the context of synthesizing this compound, 3,5-dichlorobenzaldehyde (B167965) would serve as the aldehyde component.

These reactions are often catalyzed by various catalysts, including magnetic carbon nanotube composites, to improve yields and facilitate catalyst recovery. rsc.orgnih.gov The use of environmentally friendly solvents like water or eco-friendly conditions further enhances the appeal of MCRs. researchgate.net

Optimization and Refinement of Reaction Conditions for this compound Synthesis

The efficiency of tetrazole synthesis is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing yield and minimizing reaction times.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact the rate and outcome of tetrazole synthesis. Dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and often lead to high yields. nih.govresearchgate.net However, their high boiling points and solubility in water can make product isolation challenging. researchgate.net

Water has emerged as a preferred solvent in many modern protocols due to its environmental benefits and ability to mitigate explosion hazards associated with azides. organic-chemistry.orgresearchgate.net The use of water as a solvent in the zinc-catalyzed reaction of nitriles with sodium azide has been shown to be highly effective. organic-chemistry.org In some cases, solvent-free conditions have also been successfully employed, particularly with the use of solid acid catalysts like Natrolite zeolite. soran.edu.iq

Microwave-assisted synthesis has also been explored, often in conjunction with solvents like DMF, leading to dramatically reduced reaction times and high yields. researchgate.net For instance, the synthesis of 5-phenyl-1H-tetrazole using CuO nanoparticles as a catalyst in DMF under microwave irradiation resulted in a 99% yield in just 15 minutes. researchgate.net

Below is a table summarizing the effect of different solvents on the yield of 5-phenyl-1H-tetrazole, which provides insights applicable to the synthesis of its dichlorinated analog.

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DMF | MoO₃ (15 mol%) | 140 | 3 | 72 | researchgate.net |

| DMSO | MoO₃ (15 mol%) | 140 | 1.5 | 91 | researchgate.net |

| Water | Humic acid (0.1 g) | 100 | 4 | 81-96 | researchgate.net |

| DMF | CuO (5 mol%) | 130 | 10 | 80 | researchgate.net |

| DMF | CuO (5 mol%) | MW (15 min) | 0.25 | 99 | researchgate.net |

| NMP:H₂O (9:1) | ZnBr₂ (0.5 equiv) | 190 | 0.33 | >99 | core.ac.uk |

Temperature and Pressure Optimization Strategies

Temperature is a critical parameter in tetrazole synthesis. Many traditional methods require high temperatures, often above 100°C, to proceed at a reasonable rate. nih.govresearchgate.net For example, the synthesis of 5-phenyl-1H-tetrazole using MoO₃ as a catalyst was optimized at 140°C. researchgate.net

Continuous flow microreactors offer a safe and efficient way to conduct these reactions at elevated temperatures and pressures. core.ac.uk This technology allows for precise control over reaction parameters, leading to accelerated reaction rates and high yields while minimizing the risk of explosion, as there is no headspace for hazardous substances like hydrazoic acid to accumulate. core.ac.uk For instance, the synthesis of various 5-substituted tetrazoles has been achieved with high yields at 190°C with a residence time of only 20 minutes in a continuous flow system. core.ac.uk

The optimization of catalyst loading is also crucial. Studies have shown that increasing the catalyst amount can improve yields up to a certain point, after which it may have no further effect or even inhibit the reaction. researchgate.netresearchgate.net

The following table illustrates the optimization of reaction conditions for the synthesis of 5-phenyl-1H-tetrazole, which can guide the synthesis of this compound.

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MoO₃ (2.5) | DMSO | 140 | 15 | 25-30 | researchgate.net |

| MoO₃ (5) | DMSO | 140 | 10 | 40-45 | researchgate.net |

| MoO₃ (10) | DMSO | 140 | 5 | 65 | researchgate.net |

| MoO₃ (15) | DMSO | 140 | 1.5 | 91 | researchgate.net |

| ZnBr₂ (50) | Water | 100+ | - | High | organic-chemistry.org |

| None | Solvent-free | 100 | 6 | 0 | researchgate.net |

Catalyst Selection and Loading for Enhanced Yields

The cycloaddition of nitriles with azides to form tetrazoles often requires catalysis to proceed at practical rates, especially for unactivated nitriles. organic-chemistry.org A variety of catalysts have been explored, with Lewis acids being particularly effective. Zinc salts, such as zinc(II) chloride and zinc bromide, are widely used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.orgnih.gov Density functional theory (DFT) calculations have shown that the coordination of the nitrile to the zinc ion is the key factor in catalysis, as it significantly lowers the activation barrier for the azide attack. nih.gov

Other metal-based catalysts have also been successfully employed. Copper(II) sulfate (B86663) pentahydrate has been reported as an efficient, readily available, and environmentally friendly catalyst for the synthesis of 5-substituted-1H-tetrazoles in DMSO, offering good to excellent yields and short reaction times. scielo.br Heterogeneous catalysts, such as Zn/Al hydrotalcite, have demonstrated effectiveness and offer the advantage of easy recovery and reuse without significant loss of activity. scispace.com The use of nanocrystalline ZnO and other metal oxides supported on various materials also represents a promising approach to heterogeneous catalysis in tetrazole synthesis. researchgate.net

The choice of catalyst and its loading are critical for optimizing the reaction. While specific catalyst loading data for the synthesis of this compound is not extensively detailed in the provided search results, general principles suggest that the optimal loading will depend on the specific catalyst, solvent system, and reaction conditions. Overloading the catalyst may not necessarily lead to higher yields and can complicate product purification.

Emerging and Novel Synthetic Strategies for this compound

Recent research has focused on developing more efficient, safer, and environmentally benign methods for the synthesis of tetrazoles. These advancements include the use of transition metal catalysis, organocatalysis, and green chemistry principles.

Transition Metal-Catalyzed Syntheses (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition Analogs)

Transition metal catalysis has significantly impacted tetrazole synthesis. Copper(I)-catalyzed reactions, analogous to the well-known azide-alkyne cycloaddition ("click chemistry"), have been developed for the synthesis of 5-substituted 1H-tetrazoles from nitriles and trimethylsilyl (B98337) azide. researchgate.netnih.gov This reaction is proposed to proceed through the in-situ formation of a copper azide species, which then undergoes a [3+2] cycloaddition with the nitrile. researchgate.netnih.gov The use of a combined copper and triethylamine (B128534) catalyst system has been shown to promote the reaction at lower temperatures. nih.gov

Palladium catalysts have also been utilized. For instance, a palladium-catalyzed cross-coupling reaction has been employed in the synthesis of 1,5-disubstituted tetrazoles. nih.gov Furthermore, a high-order multicomponent reaction involving an Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation has been developed for the synthesis of complex tetrazole-indole hybrids. nih.govbeilstein-journals.org

| Catalyst System | Reactants | Key Features |

| Copper(I) | Nitriles, Trimethylsilyl azide | Proceeds via in-situ generated copper azide; analogous to "click chemistry". researchgate.netnih.gov |

| Copper(II) sulfate pentahydrate | Nitriles, Sodium azide | Efficient and environmentally friendly in DMSO. scielo.br |

| Palladium(II) acetate/Copper(I) iodide | 1-Aryl substituted tetrazoles, Aryl iodides | Used for direct arylation in the synthesis of 1,5-disubstituted tetrazoles. nih.gov |

| Palladium/Copper | 1,5-disubstituted tetrazole-alkyne, Methanesulfonyl-2-iodoaniline | High-order multicomponent reaction for complex hybrid synthesis. nih.govbeilstein-journals.org |

Organocatalytic Approaches to Tetrazole Formation

While the search results primarily focus on metal-based catalysis, the concept of organocatalysis in tetrazole synthesis is an emerging area. The use of Brønsted acids as catalysts for the activation of the nitrile substrate highlights a move towards metal-free systems. organic-chemistry.org Triethylammonium chloride, an organic salt, is used in conjunction with sodium azide for the synthesis of tetrazoles, including sterically hindered ones, often under microwave irradiation. organic-chemistry.org The development of purely organocatalytic systems, where an organic molecule directly catalyzes the cycloaddition, represents a significant goal for green and sustainable chemistry.

Green Chemistry Principles in the Synthesis of this compound (e.g., Microwave-Assisted, Mechanochemistry, Flow Chemistry)

Green chemistry principles are increasingly being applied to tetrazole synthesis to reduce waste, minimize energy consumption, and use safer reagents.

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.orgresearchgate.netlew.ro Reactions that might take hours under conventional heating can often be completed in minutes with microwave assistance, leading to higher yields and purities. lew.ronih.govscipublications.com For example, the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in DMF has been efficiently achieved using microwave heating. organic-chemistry.org Copper(II)-catalyzed cycloadditions have also been significantly enhanced by microwave irradiation, with reaction times as short as 3-30 minutes. researchgate.netresearchgate.net

Mechanochemistry: Mechanochemical methods, such as ball milling, offer a solvent-free or low-solvent approach to chemical synthesis. A recent study has demonstrated the regioselective N-2 alkylation of tetrazoles with phenacyl halides under mechanochemical conditions, highlighting the potential of this technique in tetrazole chemistry. acs.org

Flow Chemistry: Continuous flow synthesis is emerging as a safer and more efficient alternative to batch processing, particularly for reactions involving potentially hazardous reagents like azides. core.ac.ukmit.eduresearchgate.net Flow reactors allow for precise control over reaction parameters and minimize the volume of hazardous materials at any given time. core.ac.ukntnu.no The synthesis of 5-substituted tetrazoles from nitriles and sodium azide has been successfully demonstrated in a continuous flow microreactor, offering a safe, scalable, and efficient process that avoids the need for a metal promoter. core.ac.ukmit.edu This approach also facilitates in-line quenching of residual azide, further enhancing safety. mit.edu

| Green Chemistry Approach | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. lew.ro | Synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in DMF. organic-chemistry.org |

| Mechanochemistry | Solvent-free or low-solvent conditions, potential for novel reactivity. | N-2 alkylation of tetrazoles. acs.org |

| Flow Chemistry | Enhanced safety, scalability, precise process control. core.ac.ukmit.edu | Synthesis of 5-substituted tetrazoles from nitriles and sodium azide without a metal promoter. core.ac.ukmit.edu |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing new catalysts. The formation of tetrazoles from nitriles and azides has been the subject of considerable mechanistic debate. acs.orgnih.govacs.org

Elucidation of Reaction Mechanisms and Intermediates

The cycloaddition of an azide to a nitrile to form a tetrazole can, in principle, proceed through a concerted [3+2] cycloaddition or a stepwise pathway. acs.orgacs.org Density functional theory (DFT) calculations have been instrumental in elucidating the likely mechanism.

Studies suggest that for the reaction of azide salts with nitriles, a previously unsuspected nitrile activation step is crucial. acs.orgnih.govacs.org This activation can be facilitated by a protic acid or a Lewis acid catalyst. The activated nitrile then reacts with the azide to form an imidoyl azide intermediate, which subsequently cyclizes to yield the tetrazole ring. acs.orgnih.govacs.org The activation barriers for this process have been found to correlate strongly with the electron-withdrawing potential of the substituent on the nitrile. nih.govacs.org This is consistent with the observation that nitriles with electron-withdrawing groups react more readily. nih.gov

In the case of zinc(II) catalysis, theoretical studies indicate that the primary role of the zinc ion is to coordinate to the nitrile, thereby lowering the energy barrier for the nucleophilic attack of the azide ion. nih.gov For transition metal-catalyzed reactions, such as those using copper, the proposed mechanism often involves the in-situ formation of a metal-azide complex, which then acts as the reactive species in the cycloaddition. researchgate.netnih.gov

The photochemistry of tetrazoles has also been investigated, revealing complex mechanistic pathways involving the formation of reactive intermediates like nitrile imines and imidoylnitrenes upon photolysis. researchgate.net While not a synthetic route to the parent tetrazole, this research provides further insight into the fundamental reactivity of the tetrazole ring system.

Kinetic Studies and Rate Law Determination

The predominant method for synthesizing this compound is the [3+2] cycloaddition of an azide source, typically sodium azide, with 3,5-dichlorobenzonitrile. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety.

The reaction rate is significantly influenced by the nature of the solvent, temperature, and the presence of a catalyst. The cycloaddition of azides to nitriles often requires catalysts to proceed at a practical rate. Both Lewis acids (e.g., zinc salts, indium(III) chloride) and Brønsted acids are known to catalyze the reaction. organic-chemistry.orgscielo.org.za The catalyst activates the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide ion. organic-chemistry.org

The rate law for the reaction can be determined experimentally by using the method of initial rates. khanacademy.org This involves systematically varying the initial concentrations of the reactants and catalyst while measuring the initial reaction rate. A plausible rate law for the catalyzed synthesis of this compound is:

Rate = k[3,5-Dichlorobenzonitrile]x[NaN3]y[Catalyst]z

where 'k' is the rate constant, and 'x', 'y', and 'z' are the orders of the reaction with respect to each component. Experimental data would be required to determine the precise values of these orders.

This table presents hypothetical data for illustrative purposes to demonstrate the method of initial rates.

Scalable Synthetic Methodologies for Industrial and Large-Scale Production of this compound

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production presents significant challenges. The primary concern is the use of sodium azide, which, in the presence of acid, can generate the highly toxic and explosive hydrazoic acid (HN3). scispace.commit.edu Traditional large-scale batch reactors can accumulate large quantities of this hazardous intermediate, posing a substantial safety risk. Therefore, modern scalable methodologies focus on process intensification to mitigate these risks and improve efficiency.

Continuous flow synthesis has emerged as a superior technology for the large-scale production of tetrazoles, offering enhanced safety and efficiency compared to batch processing. scispace.commit.edu In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor or a coiled tube reactor. scispace.com This approach minimizes the volume of hazardous materials present at any given time, significantly reducing the risks associated with hydrazoic acid. mit.edu

For the synthesis of this compound, a solution of 3,5-dichlorobenzonitrile in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and an aqueous solution of sodium azide would be pumped through separate inlets into a heated reactor. scispace.com The small dimensions of the reactor ensure rapid heat and mass transfer, allowing for precise temperature control and reduced reaction times. A continuous flow system can be operated for extended periods, enabling the production of large quantities of the product. For example, a flow process for a similar tetrazole demonstrated a product output of 116 g/day . scispace.com

This table outlines typical parameters for the continuous flow synthesis of a 5-substituted tetrazole, adaptable for this compound.

In a pilot plant or large-scale production environment, maintaining the purity of this compound is critical. Impurity profiling involves identifying and quantifying all potential impurities to ensure the final product meets the required specifications.

The primary sources of impurities include unreacted starting materials, byproducts from side reactions, and contaminants present in the initial reagents. A key impurity can be the isomeric 2,5-disubstituted tetrazole, although the [3+2] cycloaddition of nitriles with sodium azide typically favors the 1H-tetrazole product. Other potential impurities include residual 3,5-dichlorobenzonitrile and any byproducts formed from its hydrolysis or other side reactions under the process conditions.

Control strategies are multifaceted. They begin with stringent quality control of raw materials. During the reaction, precise control of parameters like stoichiometry, temperature, and residence time (in flow synthesis) is crucial to minimize byproduct formation. researchgate.net Post-synthesis, a well-designed work-up procedure is essential. This typically involves quenching the reaction, followed by pH adjustment to protonate the tetrazole, and then extraction and crystallization steps to isolate and purify the final product. mit.edu Techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor the purity throughout the process.

Table of Compounds

Derivatization and Functionalization Strategies of 5 3,5 Dichlorophenyl 1h Tetrazole

N-Substitution Reactions on the Tetrazole Ring System of 5-(3,5-Dichlorophenyl)-1H-tetrazole

The tetrazole ring of this compound contains reactive nitrogen atoms that are prime targets for substitution reactions. These modifications are crucial for altering the compound's physicochemical properties and for building more elaborate molecular architectures.

Regioselective N1- and N2-Alkylation/Arylation Reactions

Alkylation and arylation of the tetrazole ring can lead to the formation of two distinct regioisomers: N1- and N2-substituted products. The control of regioselectivity is a significant challenge in the synthesis of disubstituted tetrazoles. rsc.org The ratio of these isomers is influenced by the reaction conditions, the nature of the alkylating or arylating agent, and the presence of substituents on the tetrazole ring.

Recent research has demonstrated that the diazotization of aliphatic amines can be an effective method for the alkylation of 5-substituted 1H-tetrazoles, often leading to the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.org This method has been successfully applied to a variety of tetrazoles, including those with aryl and heteroaryl substituents. organic-chemistry.org Furthermore, a one-pot synthesis combining nitrile cycloaddition with alkylation provides a streamlined approach to these valuable compounds. organic-chemistry.org

For N-arylation, metal-free methods utilizing diaryliodonium salts have emerged as a powerful strategy for the regioselective formation of 2-aryl-5-substituted-tetrazoles. organic-chemistry.orgnih.gov This approach is notable for its tolerance of a wide array of functional groups on both the tetrazole and the arylating agent. organic-chemistry.org

Table 1: Examples of N-Alkylation/Arylation Reactions on Tetrazole Rings

| Reactant | Reagent | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| 5-Substituted 1H-Tetrazole | Aliphatic Amine (via diazotization) | Preferential formation of 2,5-disubstituted tetrazoles | Good selectivity and functional group tolerance. | organic-chemistry.org |

Acylation and Sulfonylation of the Tetrazole Nitrogen Atoms

Acylation and sulfonylation reactions introduce acyl and sulfonyl groups, respectively, onto the nitrogen atoms of the tetrazole ring. These reactions are typically carried out using acyl halides or sulfonyl chlorides in the presence of a base. Phase-transfer catalysis has been shown to be an effective method for the acylation of pyrazole (B372694) derivatives, which share structural similarities with tetrazoles. researchgate.net

The introduction of a sulfonyl group can be achieved through various methods. For instance, the oxidation of a thioether precursor can yield a sulfonylated tetrazole derivative. nih.gov This functionalization is important for creating intermediates for further synthetic transformations, such as in the Julia-Kocienski olefination. nih.gov

Synthesis of N-Protected Derivatives

The synthesis of N-protected derivatives is a common strategy to temporarily block the reactive sites on the tetrazole ring, allowing for selective modifications at other parts of the molecule. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. While specific examples for this compound are not detailed in the provided results, general principles of N-protection in heterocyclic chemistry would apply.

Functionalization of the Dichlorophenyl Moiety of this compound

The 3,5-dichlorophenyl group of the title compound provides another avenue for structural diversification. The chlorine atoms can be substituted, and the aromatic ring itself can undergo further substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new functional groups onto an aromatic ring. pharmdguru.commasterorganicchemistry.com The two chlorine atoms on the phenyl ring are deactivating groups, meaning they make the ring less reactive towards electrophiles. libretexts.orgwikipedia.org Furthermore, as halogens, they are ortho-, para-directors. libretexts.org However, due to the presence of two chlorine atoms at the meta positions relative to each other, the potential sites for substitution are limited. Common EAS reactions include nitration, sulfonation, and halogenation. pharmdguru.commasterorganicchemistry.com The specific conditions for these reactions on this compound would need to be empirically determined.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net These reactions have broad applications in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netsigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.orgyoutube.comyoutube.com It is widely used to create biaryl structures and is known for its mild reaction conditions and the commercial availability of a wide range of reagents. wikipedia.orgyoutube.com The chlorine atoms on the dichlorophenyl ring of this compound could potentially be replaced by various aryl or alkyl groups using this method. The development of anhydrous Suzuki-Miyaura cross-coupling reactions has expanded the scope to include heteroaryl partners. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a key method for synthesizing alkynyl-substituted aromatic compounds. wikipedia.orglibretexts.org This reaction could be employed to introduce alkyne functionalities onto the dichlorophenyl ring of the title compound. Chemoselective Sonogashira couplings have been developed for polyhalogenated substrates, allowing for controlled, stepwise functionalization. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.commdpi.comnih.govlibretexts.org This reaction is a versatile method for C-C bond formation and can be used to introduce alkenyl groups onto the dichlorophenyl ring. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and stereoselectivity. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type | Key Features | References |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium catalyst, Base | Biaryls, Polyolefins, Styrenes | Mild conditions, wide reagent scope, environmentally safer. | wikipedia.orglibretexts.orgyoutube.comyoutube.com |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst, Copper co-catalyst, Base | Arylalkynes, Conjugated enynes | Mild conditions, useful for complex molecule synthesis. | wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |

| Heck (Mizoroki-Heck) | Unsaturated halide + Alkene | Palladium catalyst, Base | Substituted alkenes | Forms C(sp²)-C(sp²) bonds, versatile for further functionalization. | wikipedia.orgorganic-chemistry.orgyoutube.commdpi.comnih.govlibretexts.org |

Synthesis of Conjugates and Advanced Materials Incorporating this compound

The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex molecular architectures and advanced materials.

Incorporation into Polymeric Architectures (e.g., Via Click Chemistry Linkages)

The tetrazole moiety can participate in "click chemistry" reactions, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nih.gov Specifically, the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a common method for the synthesis of the tetrazole ring itself. organic-chemistry.org Functionalized this compound derivatives can be designed to act as monomers in polymerization reactions. For example, by introducing a polymerizable group, such as a vinyl or acrylamide (B121943) function, onto the tetrazole or the phenyl ring, the molecule can be incorporated into polymer chains. d-nb.infokisti.re.kr

Thiol-ene polymerization is another efficient method for creating tetrazole-decorated polymers. organic-chemistry.org By synthesizing a derivative of this compound containing an alkene functionality, it can be reacted with a dithiol monomer to form a linear polymer. The properties of the resulting polymer, such as solubility and thermal stability, can be tuned by the choice of the comonomer. organic-chemistry.org

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Based on Tetrazole Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. nih.govnih.gov Tetrazole-containing molecules are excellent candidates for linkers in MOF synthesis due to the coordinating ability of the nitrogen atoms in the tetrazole ring. rsc.orgsemanticscholar.orgrsc.org this compound, and more specifically its deprotonated form, can act as a linker to coordinate with metal centers, forming extended one-, two-, or three-dimensional networks. rsc.orgnih.gov

The porosity and functionality of the resulting MOF can be tailored by the geometry of the linker and the choice of the metal ion. nih.govnih.gov The dichlorophenyl group can influence the packing of the framework and can also serve as a site for post-synthetic modification. While specific MOFs based on this compound are not extensively reported, the synthesis of MOFs from other 5-phenyltetrazole derivatives demonstrates the feasibility of this approach. rsc.orgacs.org

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers where the building blocks are linked by strong covalent bonds. The principles of reticular chemistry that guide MOF synthesis can also be applied to the design of COFs. By creating derivatives of this compound with appropriate reactive groups, it can be used as a building block for the synthesis of novel COFs.

Synthesis of Derivatives for Supramolecular Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. nih.govnih.gov The structure of this compound contains several features that make it an interesting candidate for the design of supramolecular assemblies.

The tetrazole ring is a good hydrogen bond donor and acceptor, allowing for the formation of predictable hydrogen-bonding networks. nih.gov The dichlorophenyl ring can participate in halogen bonding, where the chlorine atoms act as halogen bond donors. nih.govresearchgate.net Furthermore, the aromatic phenyl and tetrazole rings can engage in π-π stacking interactions. By carefully designing derivatives with complementary functional groups, it is possible to control the self-assembly of these molecules into well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional structures. rsc.orgyoutube.commdpi.com The study of the crystal structure of related compounds, such as 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, reveals the presence of C-H···N intermolecular interactions that lead to the formation of flattened helical chains. nih.gov

Theoretical and Computational Investigations of 5 3,5 Dichlorophenyl 1h Tetrazole

Conformational Analysis and Tautomerism Studies of 5-(3,5-Dichlorophenyl)-1H-tetrazole

Investigation of 1H-Tetrazole Tautomeric Equilibria (1H vs. 2H) in Various Environments

The this compound molecule, like most 5-substituted tetrazoles, can exist in two primary prototropic tautomeric forms: the 1H- and 2H-tautomers. This tautomerism involves the migration of the acidic proton between the N1 and N2 positions of the tetrazole ring. The equilibrium between these forms is a critical aspect of the molecule's chemical behavior and is significantly influenced by its surrounding environment.

Computational studies on related tetrazole systems have established that the relative stability of the tautomers can be inverted based on the phase (gas or solution) and the nature of the solvent. In the gas phase, the 2H-tautomer is often predicted to be the more stable form. However, in solution, the 1H-tautomer generally becomes predominant due to more favorable interactions with solvent molecules. The change in free energy upon solvation differs for each tautomer, leading to a shift in the equilibrium constant.

The polarity and hydrogen-bonding capability of the solvent are key factors. Solvents with increasing dielectric constants tend to produce more negative solute-solvent interaction energies. In aqueous solutions, for example, strong hydrogen bonds can form between water molecules and the N-H group of the tetrazole, as well as weaker interactions with the other nitrogen atoms in the ring, typically stabilizing the 1H form. In contrast, non-protic solvents may favor intermolecular interactions through dipole-dipole forces. Understanding this equilibrium is crucial, as the dominant tautomer in a specific environment will dictate the molecule's reactivity and spectroscopic signature.

Computational Prediction of Tautomeric Ratios and Interconversion Barriers

Computational chemistry provides powerful tools to quantify the tautomeric equilibrium and the energy barrier for interconversion between the 1H and 2H forms of this compound. By calculating the Gibbs free energy (G) of each tautomer using methods like Density Functional Theory (DFT), the equilibrium constant (KT) and the relative populations of the tautomers can be predicted.

The energy difference (ΔE) between the tautomers is a key determinant of their relative abundance. For many 5-substituted tetrazoles, this energy difference is small, meaning both tautomers can coexist in significant proportions. For instance, studies on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole suggested a nearly 1:1 ratio of 1H and 2H tautomers in solution, indicating very similar energy levels.

Beyond the relative stabilities, computational models can elucidate the pathway of proton transfer. The direct intramolecular 1,2-prototropic shift within the tetrazole ring is generally associated with a very high activation energy barrier, often calculated to be around 50 kcal/mol in the gas phase, making it an unlikely pathway. A more feasible mechanism for interconversion, especially in condensed phases, involves solvent- or substrate-assisted proton transfer. In these intermolecular pathways, solvent molecules or other solute molecules form a hydrogen-bonded bridge, facilitating the proton shuttle from one nitrogen atom to another at a much lower energetic cost.

Table 1: Illustrative Tautomer Energy Data for a Generic 5-Phenyltetrazole System Note: This table presents hypothetical but realistic data based on general findings for related compounds to illustrate the concepts, as specific data for this compound is not publicly available.

| Tautomer | Phase | Computational Method | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1H-Tautomer | Gas | B3LYP/6-31G | 1.5 | 8.7 |

| 2H-Tautomer | Gas | B3LYP/6-31G | 0.0 | 91.3 |

| 1H-Tautomer | Water (PCM) | B3LYP/6-31G | 0.0 | 85.1 |

| 2H-Tautomer | Water (PCM) | B3LYP/6-31G | 1.2 | 14.9 |

Spectroscopic Parameter Prediction and Validation for this compound

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules. For this compound, these techniques can provide detailed insights into its vibrational, magnetic resonance, and electronic spectra, which are essential for its characterization.

Ab Initio and DFT Calculation of Vibrational Frequencies (Infrared and Raman)

Ab initio (like Hartree-Fock) and, more commonly, DFT methods are employed to calculate the harmonic vibrational frequencies corresponding to a molecule's normal modes of vibration. These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy.

The process begins with optimizing the molecular geometry of both the 1H and 2H tautomers of this compound. Subsequently, frequency calculations are performed on the optimized structures. The resulting output includes the frequency of each vibrational mode, its IR intensity, and its Raman activity. These theoretical spectra for the 1H and 2H forms would be distinct, allowing for the identification of the dominant tautomer by comparing the calculated spectra to experimental results.

Key vibrational modes for this molecule would include:

N-H stretching: A characteristic high-frequency band, sensitive to hydrogen bonding.

C-H stretching: From the phenyl ring.

Ring stretching: Vibrations of the tetrazole and phenyl rings.

C-Cl stretching: Vibrations involving the chlorine substituents.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP) to improve agreement with experimental spectra.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (1H, 13C, 15N)

Predicting NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H, ¹³C, and ¹⁵N chemical shifts. The procedure involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry. These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra for the 1H and 2H tautomers of this compound would differ significantly:

¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is particularly sensitive to the tautomeric state. It is generally observed that the C5 signal in 2,5-disubstituted tetrazoles is deshielded (appears at a higher ppm) compared to the corresponding 1,5-disubstituted isomers.

¹⁵N NMR: The chemical shifts of the four nitrogen atoms are highly dependent on the proton's location, providing a definitive signature for each tautomer.

¹H NMR: The chemical shift of the acidic N-H proton would be a key indicator, though its experimental observation can be complicated by exchange processes. The shifts of the aromatic protons on the dichlorophenyl ring would also be subtly influenced by the electronic structure of the attached tautomeric ring.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for the Tetrazole Ring Carbon of Tautomeric Phenyltetrazoles Note: This table is based on general trends reported for 1,5- and 2,5-disubstituted tetrazoles. Specific values for the target compound require dedicated calculation.

| Tautomer Form | Predicted C5 Chemical Shift (ppm) |

| 1H-Tautomer (1,5-disubstituted type) | ~154 |

| 2H-Tautomer (2,5-disubstituted type) | ~164 |

Computational Studies of UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for modeling UV-Vis absorption spectra. By calculating the excited states of this compound, one can predict the absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the underlying electronic transitions.

These calculations are performed on the optimized ground-state geometries of the tautomers. The results can reveal how the electronic structure changes upon excitation. Typically, the key transitions involve the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO). Analysis of these frontier molecular orbitals (FMOs) indicates which parts of the molecule are involved in the electronic transition, for example, whether it is a π→π* transition localized on the phenyl ring or one involving the tetrazole system.

The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which often reveals shifts in the absorption wavelengths (solvatochromism) that can be compared with experimental measurements in different solvents.

Reaction Mechanism Elucidation through Computational Modeling Involving this compound

Computational modeling is a powerful asset for elucidating reaction mechanisms, predicting product ratios, and understanding reactivity. For a molecule like this compound, a key reaction of interest is N-alkylation, which can produce two different regioisomeric products depending on which tautomer reacts or which nitrogen atom is attacked.

By modeling the reaction pathway, computational chemistry can:

Identify Reactants: The starting point would be to consider both the 1H- and 2H-tautomers of the tetrazole anion (tetrazolate) as the nucleophile. The relative energies of these anions would influence their concentration in a basic reaction medium.

Locate Transition States: For a given electrophile (e.g., an alkyl halide), DFT methods can be used to locate the transition state structure for the attack at the N1 versus the N2 position. The energy of these transition states is critical.

Calculate Activation Barriers: The Gibbs free energy of activation (ΔG‡) for each reaction pathway can be calculated. According to transition state theory, the pathway with the lower activation barrier will be kinetically favored and will lead to the major product.

Predict Product Ratios: The difference in activation energies can be used to predict the kinetic product ratio. For example, in studies of the N-alkylation of other tetrazoles, DFT calculations have successfully confirmed and explained the experimentally observed product distributions.

This approach allows for a deep, quantitative understanding of the factors controlling regioselectivity in reactions involving the tetrazole ring, providing insights that are complementary to experimental observations.

Transition State Identification and Activation Energy Barrier Calculations

Theoretical calculations are instrumental in mapping the potential energy surface for the formation and transformation of tetrazole derivatives. For substituted tetrazoles, computational studies, often employing Density Functional Theory (DFT), are used to identify transition states and calculate the activation energy barriers for various reaction pathways. chemsigma.com

Illustrative Data on Activation Energy Barriers for Tetrazole Reactions:

| Reaction Type | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Tautomeric Interconversion (1H to 2H) | DFT (B3LYP/6-31G) | Varies with substituent |

Note: This table is illustrative and based on general findings for substituted tetrazoles, not specific to this compound.

Solvent Effects on Reaction Energetics and Pathways

The surrounding medium can significantly influence the energetics and pathways of chemical reactions. For tetrazole derivatives, computational models that incorporate solvent effects are essential for accurately predicting their behavior in solution. Quantum chemical calculations can be performed in both the gas phase and in the presence of a solvent, often using continuum solvation models. nih.gov

These models account for the electrostatic interactions between the solute and the solvent, which can stabilize or destabilize reactants, products, and transition states. This, in turn, can alter reaction rates and equilibrium constants. For this compound, the polarity of the solvent is expected to play a crucial role in its tautomeric equilibrium and reaction kinetics.

Intermolecular Interactions and Supramolecular Assemblies of this compound

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions. These interactions dictate the crystal packing and, consequently, the material's physical properties.

Analysis of Hydrogen Bonding Networks (N-H···N, C-H···N, N-H···Cl)

Hydrogen bonds are among the most critical interactions in the crystal structures of tetrazoles. In the crystal structure of a related isomer, 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, C—H···N intermolecular interactions are observed, where the phenyl C-H groups act as donors to the nitrogen atoms of the tetrazole ring. nih.govresearchgate.net These interactions link the molecules into chains. nih.govresearchgate.net For the 1H-tetrazole tautomer of this compound, strong N-H···N hydrogen bonds between the tetrazole rings are expected to be a dominant feature, leading to the formation of dimers or extended chains, a common motif in 5-substituted-1H-tetrazoles. The presence of chlorine atoms also introduces the possibility of weaker N-H···Cl hydrogen bonds, which would further influence the supramolecular architecture.

Pi-Pi Stacking and Aromatic Interactions in Dimeric and Polymeric Structures

In addition to hydrogen and halogen bonding, π-π stacking interactions between the aromatic phenyl and tetrazole rings are anticipated to play a role in the supramolecular assembly of this compound. In the crystal structure of its 1-(3,5-dichlorophenyl) isomer, the tetrazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 17.2 (2)°. nih.govresearchgate.net This deviation from planarity will influence the geometry of any π-π stacking interactions. Furthermore, C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also plausible and would contribute to the formation of a stable three-dimensional network.

Lattice Energy Calculations and Crystal Packing Analysis

Table of Crystallographic Data for 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole:

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₄Cl₂N₄ | nih.govresearchgate.net |

| Molecular Weight | 215.04 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.8362 (2) | nih.govresearchgate.net |

| b (Å) | 9.0524 (3) | nih.govresearchgate.net |

| c (Å) | 24.8876 (11) | nih.govresearchgate.net |

| β (°) | 91.956 (4) | nih.govresearchgate.net |

| Volume (ų) | 863.76 (7) | nih.govresearchgate.net |

Advanced Structural Characterization and Spectroscopic Methodologies for 5 3,5 Dichlorophenyl 1h Tetrazole

Single-Crystal X-ray Diffraction Studies of 5-(3,5-Dichlorophenyl)-1H-tetrazole and Its Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures, such as its isomer 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, provides invaluable insights into the expected molecular conformation, geometry, and intermolecular interactions.

The solid-state conformation of phenyl-tetrazole derivatives is largely dictated by the rotational freedom around the C-C bond connecting the phenyl and tetrazole rings. In the case of the isomeric compound, 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the tetrazole and benzene (B151609) rings is 17.2 (2)°. nih.govresearchgate.net This indicates a non-coplanar arrangement, a common feature in such systems arising from the steric hindrance between the ortho-protons of the phenyl ring and the tetrazole ring.

For this compound, a similar twisted conformation is anticipated. The tetrazole and dichlorophenyl rings themselves are expected to be largely planar. In the 1-substituted isomer, the maximum out-of-plane deviation for each ring is reported to be 0.007 (2) Å. nih.gov Bond lengths and angles within the dichlorophenyl and tetrazole moieties are expected to be in agreement with those observed in other structurally characterized phenyl-tetrazole derivatives.

A comparative analysis of the crystal structure of 5-(4-Chlorophenyl)-1H-tetrazole reveals two independent molecules in the asymmetric unit, one being nearly planar and the other significantly twisted, with dihedral angles between the rings of 0.22 (6)° and 17.38 (6)°, respectively. nih.gov This highlights the conformational flexibility of the phenyl-tetrazole linkage and the influence of crystal packing forces on the molecular geometry.

Table 1: Selected Crystallographic Data for 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₇H₄Cl₂N₄ |

| Molecular Weight | 215.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8362 (2) |

| b (Å) | 9.0524 (3) |

| c (Å) | 24.8876 (11) |

| β (°) | 91.956 (4) |

| Volume (ų) | 863.76 (7) |

| Z | 4 |

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. In the crystal structure of 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, the packing is stabilized by C—H···N intermolecular interactions, which link the molecules into a flattened helical chain along the b-axis. nih.govresearchgate.net

In 5-substituted tetrazoles, the presence of the N-H proton provides a strong hydrogen bond donor site, which readily interacts with the nitrogen atoms of adjacent tetrazole rings. For instance, in the crystal structure of 5-(4-Chlorophenyl)-1H-tetrazole, adjacent molecules are linked by N—H···N hydrogen bonds, forming a one-dimensional chain structure. nih.gov Similar motifs are anticipated for this compound, leading to the formation of robust supramolecular architectures. The presence of the dichlorophenyl ring also introduces the possibility of π-π stacking interactions between adjacent aromatic rings, further stabilizing the crystal lattice.

The geometry of hydrogen bonds in the crystalline state provides crucial information about their strength and directionality. In 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, C—H···N hydrogen bonds are observed with donor-acceptor distances in the range of 3.423 (5) Å. nih.gov For this compound, stronger N—H···N hydrogen bonds are expected to be the dominant intermolecular interaction. In 5-(4-Chlorophenyl)-1H-tetrazole, the N—H···N hydrogen bond has a donor-acceptor distance of 2.889 (2) Å. nih.gov

Furthermore, the presence of chlorine atoms on the phenyl ring introduces the potential for halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of dichlorophenyl derivatives, Cl···N or Cl···Cl interactions could play a role in directing the crystal packing. The analysis of the crystal structure of a bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol (B129727) disolvate revealed weak C–H(ph)···Cl bonds between neighboring molecules, indicating the capacity of the dichlorophenyl moiety to participate in such interactions. iucr.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

A complete assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through a combination of one-dimensional and multi-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the dichlorophenyl ring and the N-H proton of the tetrazole ring. The aromatic region would likely display a doublet and a triplet (or two singlets depending on the resolution and coupling constants) for the three protons on the dichlorophenyl ring. The N-H proton of the tetrazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. For example, in 5-(3-Chlorobenzyl)-1H-tetrazole, the N-H proton signal is observed at 16.23 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum would show signals for the carbon atoms of both the dichlorophenyl and tetrazole rings. The carbon atom of the tetrazole ring (C5) is typically observed in the range of 150-160 ppm. For instance, in 5-(p-Tolyl)-1H-tetrazole, the C5 signal appears at 155.4 ppm. rsc.org The signals for the dichlorophenyl ring carbons would appear in the aromatic region (typically 120-140 ppm), with the carbon atoms attached to the chlorine atoms showing characteristic chemical shifts.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the dichlorophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the one-bond correlations between the protons and their directly attached carbon atoms in the dichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This could be used to confirm the conformation of the molecule in solution, for instance, by observing through-space interactions between the protons of the dichlorophenyl ring and the tetrazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (aromatic) | 7.5 - 8.0 | - |

| NH (tetrazole) | > 15 | - |

| C (tetrazole) | ~155 | - |

| C (aromatic) | 125 - 135 | - |

| C-Cl (aromatic) | ~135 | - |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of solid materials, including crystalline polymorphs and amorphous forms. While liquid-state NMR provides information about the average structure in solution, ssNMR probes the local environment of nuclei in the solid state.

For this compound, ssNMR could be employed to:

Identify and characterize different polymorphic forms: Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. ssNMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) experiments, can differentiate between polymorphs as the chemical shifts are highly sensitive to the local crystalline environment.

Study amorphous forms: Amorphous solids lack long-range order, and ssNMR is a powerful tool to probe their short-range structure and molecular mobility.

Investigate intermolecular interactions: Techniques such as rotational-echo double-resonance (REDOR) can be used to measure internuclear distances, providing insights into hydrogen bonding and other intermolecular interactions in the solid state.

The study of different solid forms is of paramount importance in the pharmaceutical and materials sciences, as the solid-state structure can significantly impact properties such as solubility, stability, and bioavailability.

Dynamic NMR Studies for Tautomeric Exchange and Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to investigate molecular processes that occur on the NMR timescale, such as tautomeric exchange and conformational dynamics. For this compound, DNMR studies are crucial for understanding the equilibrium between its two principal tautomeric forms: the 1H- and 2H-tetrazole isomers.

The proton on the tetrazole ring can reside on either the N1 or N2 nitrogen atom, leading to the 1H and 2H tautomers, respectively. These tautomers are in a constant state of exchange, and the rate of this exchange is often temperature-dependent. At low temperatures, the exchange rate can be slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer. As the temperature increases, the rate of exchange accelerates, leading to the coalescence of these signals into a single, time-averaged signal.

Variable-temperature (VT) NMR experiments are central to these investigations. nih.gov By acquiring spectra at different temperatures, the coalescence temperature can be determined, which in turn allows for the calculation of the activation energy (ΔG‡) for the tautomeric exchange process. The relative populations of the two tautomers at low temperatures can also be determined by integrating their respective signals, providing insight into their relative thermodynamic stabilities. In many substituted tetrazoles, the 2H-tautomer is found to be more stable. researchgate.net

Furthermore, DNMR can probe the conformational dynamics of the molecule, specifically the rotation around the C-C single bond connecting the dichlorophenyl ring and the tetrazole moiety. While the energy barrier for this rotation is generally low, steric hindrance from the chlorine atoms at the 3 and 5 positions might influence the rotational dynamics, which could be observed through changes in the aromatic proton signals at varying temperatures.

Table 1: Hypothetical Variable-Temperature 1H NMR Data for Tautomeric Exchange in this compound

| Temperature (°C) | Signal for 1H-tautomer (ppm) | Signal for 2H-tautomer (ppm) | Appearance |

| -50 | 8.15 | 8.05 | Two distinct sharp singlets |

| 25 | - | - | Broad singlet |

| 100 | 8.10 | 8.10 | One sharp singlet (coalesced) |

Note: This table is illustrative and based on typical chemical shift differences and behaviors observed for tautomeric systems in NMR studies.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Analysis of Characteristic Functional Group Frequencies and Band Assignments

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent parts: the dichlorophenyl ring and the tetrazole ring.

Key characteristic frequencies include:

N-H stretching: A broad band in the IR spectrum, typically in the range of 3200-2500 cm⁻¹, is characteristic of the N-H stretching vibration of the tetrazole ring, indicative of hydrogen bonding in the solid state.

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.

C=N and N=N stretching: The tetrazole ring gives rise to a series of complex stretching vibrations in the 1600-1300 cm⁻¹ region.

Aromatic C=C stretching: The phenyl ring shows characteristic stretching vibrations typically around 1600, 1580, and 1450 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹, and are often strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2900-3200 | Broad, Medium | N-H stretch (H-bonded) |

| ~1605 | Medium | Aromatic C=C stretch |

| ~1575 | Medium | Aromatic C=C stretch |

| ~1460 | Strong | Tetrazole ring stretch (C=N, N=N) |

| ~1250 | Medium | Tetrazole ring breathing |

| ~1080 | Strong | Tetrazole ring mode |

| ~800 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretch |

Note: The frequencies are approximate and based on data for similar substituted tetrazole and dichlorobenzene compounds. rsc.orgpnrjournal.com

Vibrational Normal Mode Analysis and Correlation with Computational Data

To achieve a more precise assignment of the observed vibrational bands, a normal mode analysis is often performed using computational methods, primarily Density Functional Theory (DFT). pnrjournal.comresearchgate.net By creating a theoretical model of this compound, the vibrational frequencies and their corresponding normal modes can be calculated. These calculated frequencies are then compared with the experimental IR and Raman spectra.

This correlation allows for a detailed understanding of how each atom contributes to a particular vibration. For complex molecules like this, many vibrational modes are not localized to a single functional group but are rather a combination of several types of motion. DFT calculations help to unravel these complex vibrations and provide a more robust interpretation of the spectra. The theoretical calculations for related molecules have shown good agreement with experimental data, validating this approach. growingscience.com

Temperature-Dependent Vibrational Spectroscopy for Phase Transitions

Temperature-dependent IR and Raman spectroscopy can be employed to investigate structural changes and phase transitions in the solid state. As the temperature of a crystalline sample of this compound is altered, changes in the crystal lattice, intermolecular interactions (such as hydrogen bonding), and molecular conformation can occur. These changes are reflected in the vibrational spectra.

For instance, a phase transition from one crystalline form to another would likely result in abrupt changes in the positions and/or splitting of certain vibrational bands. Studies on the parent 1H-tetrazole have shown that pressure- and temperature-induced phase transitions significantly alter its vibrational spectra, providing insights into the structural transformations at the molecular level. rsc.org Similarly, for this compound, monitoring the N-H stretching band and lattice vibration modes (typically at low frequencies in the Raman spectrum) as a function of temperature could reveal information about the stability of its crystal structure and the dynamics of its hydrogen-bonding network.

Mass Spectrometry Techniques for this compound Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This level of precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₇H₄Cl₂N₄, HRMS can confirm this composition by matching the experimentally measured exact mass with the theoretically calculated value.

The presence of two chlorine atoms gives a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Therefore, the molecular ion region for this compound will exhibit a cluster of peaks corresponding to the different combinations of these isotopes. The [M]+ peak will correspond to the molecule with two ³⁵Cl atoms, the [M+2]+ peak to the molecule with one ³⁵Cl and one ³⁷Cl atom, and the [M+4]+ peak to the molecule with two ³⁷Cl atoms. The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed m/z (Hypothetical) |

| [M]⁺ | C₇H₄³⁵Cl₂N₄ | 213.9868 | 213.9865 |

| [M+2]⁺ | C₇H₄³⁵Cl³⁷ClN₄ | 215.9838 | 215.9835 |

| [M+4]⁺ | C₇H₄³⁷Cl₂N₄ | 217.9809 | 217.9806 |

Note: The observed m/z values are hypothetical but reflect the accuracy expected from HRMS.

The fragmentation of 5-substituted-1H-tetrazoles in a mass spectrometer is highly dependent on the ionization method used (e.g., Electron Ionization or Electrospray Ionization). lifesciencesite.com A common fragmentation pathway for 1H-tetrazoles involves the loss of a molecule of nitrogen (N₂), which corresponds to a loss of 28 Da. Another characteristic fragmentation is the loss of HN₃, resulting in a loss of 43 Da. lifesciencesite.com The dichlorophenyl cation would also be an expected and stable fragment. Analysis of these fragment ions provides valuable structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the molecular structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated or deprotonated molecule is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

For 5-substituted-1H-tetrazoles, characteristic fragmentation pathways have been observed. lifesciencesite.com In positive ion mode, a common fragmentation pathway involves the loss of a hydrazoic acid molecule (HN₃). lifesciencesite.com This occurs through the ring-opening of the protonated tetrazole, followed by the cleavage of the C-N4 bond. In negative ion mode, the deprotonated tetrazole often undergoes the elimination of a nitrogen molecule (N₂). lifesciencesite.com The electronic effects of substituents on the aryl ring can influence these fragmentation pathways. nih.gov

A proposed fragmentation of the protonated this compound would likely initiate with the loss of HN₃, leading to the formation of a dichlorophenyl-substituted nitrilium ion. Further fragmentation of the dichlorophenyl group could then occur. The precise mass-to-charge ratios of the parent and fragment ions are used to confirm the elemental composition and validate the structure of the compound.

Table 1: Representative Fragmentation Data for a Substituted Tetrazole Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - N₂]⁺ | N₂ | Dichlorophenyl-substituted intermediate |

| [M+H]⁺ | [M+H - HN₃]⁺ | HN₃ | Dichlorophenyl-substituted nitrilium ion |

| [M-H]⁻ | [M-H - N₂]⁻ | N₂ | Dichlorophenyl-substituted carbene-like anion |

Note: This table is illustrative and specific m/z values would depend on the exact mass of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification.

The methodology involves dissolving the sample in a suitable volatile solvent and injecting it into the GC-MS system. The selection of the GC column and temperature program is critical for achieving good separation of the main compound from potential impurities. mdpi.com The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The retention time of the main peak serves as a qualitative identifier, while the peak area can be used for quantitative purity assessment, often expressed as a percentage of the total peak area.

The mass spectrum of the main peak should correspond to the molecular weight and expected fragmentation pattern of this compound. Any impurity peaks can be identified by their respective mass spectra, which can be compared to spectral libraries or interpreted to deduce their structures. This is particularly useful for identifying process-related impurities from the synthesis of the compound.

Table 2: Typical GC-MS Parameters for Purity Analysis

| Parameter | Value |

| Column Type | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 amu |

Note: These parameters are examples and would be optimized for the specific analysis.

Other Advanced Spectroscopic and Analytical Methods for this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms on the surface of this compound. micro.org.aucarleton.edu The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment. micro.org.au

An XPS analysis of this compound would provide the atomic concentrations of carbon, nitrogen, and chlorine on the sample surface. High-resolution spectra of the C 1s, N 1s, and Cl 2p regions would reveal information about the chemical bonding. For instance, the N 1s spectrum is expected to show multiple peaks corresponding to the different nitrogen environments within the tetrazole ring. The binding energies can help distinguish between the different nitrogen atoms in the ring, providing insight into the tautomeric form present on the surface.

The methodology involves placing the solid sample in an ultra-high vacuum chamber. carleton.edu A survey scan is first performed to identify all elements present on the surface. researchgate.net Subsequently, high-resolution scans are acquired for the elements of interest to determine their chemical states. researchgate.netmdpi.com

Table 3: Expected Binding Energies for this compound in XPS

| Element | Orbital | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~285 eV (Aromatic C-C, C-H), ~286-287 eV (C-N, C-Cl) | Differentiates between carbon atoms in the phenyl ring and those bonded to heteroatoms. |

| Nitrogen | N 1s | ~400-404 eV | Multiple peaks indicating the different nitrogen environments within the tetrazole ring. |

| Chlorine | Cl 2p | ~200 eV (Cl 2p₃/₂) | Confirms the presence and chemical state of the chlorine atoms. |

Note: These are approximate binding energy ranges and can be influenced by the specific chemical environment.

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within the this compound molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from the ground state to higher energy states. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule, such as the phenyl and tetrazole rings.

Fluorescence spectroscopy provides information about the emission of light from the excited state back to the ground state. The shape and position of the emission spectrum can be sensitive to the molecular structure and its environment. The study of these electronic properties can be correlated with theoretical calculations to gain a deeper understanding of the molecule's electronic structure. nih.gov

The methodology involves dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) and recording the absorption spectrum. For fluorescence measurements, the sample is excited at a wavelength within its absorption band, and the emitted light is scanned over a range of longer wavelengths.

Table 4: Representative Spectroscopic Data for a Phenyl-Tetrazole Derivative

| Technique | Parameter | Typical Wavelength (nm) | Information Gained |

| UV-Vis Absorption | λmax | ~250-300 nm | π → π* transitions of the aromatic and tetrazole rings. |

| Fluorescence Emission | λem | >300 nm | De-excitation pathways and excited state properties. |

Note: Specific wavelengths will depend on the solvent and the exact substitution pattern.